2-Fluoro-4-iodo-3-methoxypyridine
Description
2-Fluoro-4-iodo-3-methoxypyridine is a halogenated pyridine derivative characterized by fluorine, iodine, and methoxy substituents at positions 2, 4, and 3, respectively. Its molecular formula is C₆H₅FINO (molecular weight: 253.01 g/mol) .
Properties
IUPAC Name |
2-fluoro-4-iodo-3-methoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FINO/c1-10-5-4(8)2-3-9-6(5)7/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXNIUMDPHLSBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-iodo-3-methoxypyridine typically involves halogenation and methoxylation reactions. One common method is the halogen exchange reaction, where a precursor pyridine compound undergoes substitution reactions to introduce the fluorine and iodine atoms. For instance, starting with 2-chloro-4-iodo-3-methoxypyridine, a fluorine atom can be introduced via a nucleophilic substitution reaction using a fluoride source such as potassium fluoride (KF) in the presence of a suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogen exchange reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve efficient production. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-iodo-3-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium fluoride (KF) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids under mild conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be obtained.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
2-Fluoro-4-iodo-3-methoxypyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-4-iodo-3-methoxypyridine involves its interaction with molecular targets through its functional groups. The fluorine atom, being highly electronegative, can influence the electronic distribution in the molecule, affecting its reactivity and binding affinity to targets. The methoxy group can participate in hydrogen bonding and other interactions, while the iodine atom can serve as a leaving group in substitution reactions .
Comparison with Similar Compounds
2-Fluoro-3-iodo-4-methoxypyridine
- Molecular Formula: C₆H₅FINO (identical to the target compound).
- Key Difference : Substituent positions (iodine at position 3, methoxy at 4 vs. iodine at 4, methoxy at 3 in the target compound).
- Implications: Positional isomerism alters electronic distribution.
2,5-Dichloro-4-iodo-3-methoxypyridine
- Molecular Formula: C₆H₄Cl₂INO.
- Key Features : Chlorine substituents at positions 2 and 3.
- Comparison : Chlorine’s stronger electron-withdrawing effect compared to fluorine could enhance electrophilic reactivity at the pyridine ring. The presence of two halogens may also increase molecular weight (312.92 g/mol) and melting point (>250°C) relative to the target compound .
Halogen and Functional Group Variations
2-Chloro-4-iodo-3-methylpyridine
- Molecular Formula : C₆H₅ClIN.
- Key Features : Methyl group at position 3 instead of methoxy.
- Comparison : The methyl group is electron-donating via inductive effects but lacks resonance contributions, unlike methoxy. This may reduce the compound’s solubility in polar solvents compared to 2-Fluoro-4-iodo-3-methoxypyridine .
2-Chloro-4-iodo-3-(methoxymethoxy)pyridine
- Molecular Formula: C₇H₆ClINO₂.
- Key Features : Methoxymethoxy group at position 3.
- This compound’s higher molecular weight (297.49 g/mol) may also affect crystallization behavior .
Physicochemical Properties
Biological Activity
2-Fluoro-4-iodo-3-methoxypyridine is a heterocyclic organic compound with a molecular formula of CHFINO and a molecular weight of 253.01 g/mol. This compound has garnered interest in both synthetic chemistry and biological research due to its diverse applications in pharmaceuticals and agrochemicals. The presence of fluorine, iodine, and methoxy groups on the pyridine ring significantly influences its biological activity, making it a valuable subject for investigation.
The compound is characterized by its unique structure, which enhances its reactivity and biological interactions. The incorporation of halogen atoms (fluorine and iodine) along with a methoxy group contributes to its lipophilicity, facilitating better membrane penetration and interaction with biological targets.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes crucial for microbial growth, leading to antimicrobial effects. This inhibition disrupts cellular processes that are vital for survival in various pathogens.
- Cell Signaling Modulation : It can modulate cell signaling pathways, affecting gene expression and cellular metabolism. This modulation is significant in therapeutic contexts where altering cellular responses is desired.
Biological Activity Data
The following table summarizes the biological activities observed in studies involving this compound:
Antimicrobial Activity
A study highlighted the compound's significant antichlamydial activity, demonstrating that derivatives containing the trifluoromethyl group exhibited superior efficacy compared to those lacking this substituent. The minimum inhibitory concentration (MIC) assays confirmed the compound's potency against selected pathogens, emphasizing the importance of its structural components in enhancing biological efficacy.
Cytotoxicity in Cancer Research
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound was tested against human breast cancer cells, where it resulted in a dose-dependent reduction in cell viability. This effect was attributed to the compound's ability to induce apoptosis through modulation of signaling pathways involved in cell survival .
Anti-inflammatory Effects
Research has indicated that this compound can significantly reduce the release of pro-inflammatory cytokines such as TNF-α from stimulated human whole blood. This suggests potential therapeutic applications in treating inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
